4-Methyl-6-oxohepta-2,4-dienal chemical properties
4-Methyl-6-oxohepta-2,4-dienal chemical properties
An In-depth Technical Guide to the Predicted Chemical Properties of 4-Methyl-6-oxohepta-2,4-dienal
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic signature, and reactivity of 4-Methyl-6-oxohepta-2,4-dienal. Due to the absence of direct experimental data for this specific molecule in the current scientific literature, this document leverages established principles of organic chemistry and extrapolates data from analogous α,β,γ,δ-unsaturated carbonyl compounds. The guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework for any future investigation of this compound. We will explore plausible synthetic routes, predict its detailed spectroscopic characteristics, and discuss its likely chemical behavior, providing a solid foundation for its synthesis, characterization, and potential application.
Introduction and Structural Definition
4-Methyl-6-oxohepta-2,4-dienal is a polyfunctional organic molecule featuring a conjugated dienal system and a ketone. Its structure contains both an aldehyde and a ketone, with a methyl substituent on the conjugated backbone. The systematic IUPAC name for the most stable isomer would be (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal. The presence of multiple reactive functional groups within a conjugated system suggests a rich and complex chemical reactivity profile, making it a potentially interesting, albeit currently uncharacterized, synthetic building block.
This guide will proceed by first proposing a logical synthetic pathway. Subsequently, a detailed prediction of its physicochemical and spectroscopic properties will be presented. Finally, an in-depth discussion of its expected chemical reactivity, stability, and handling considerations will be provided. All predictions are grounded in data from structurally related and well-documented compounds.
Molecular Structure:
Caption: Structure of (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal.
Predicted Physicochemical Properties
The following properties are estimated based on the molecular structure and comparison with similar compounds.
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₈H₁₀O₂ | Direct count from structure |
| Molecular Weight | 138.16 g/mol | Calculated from formula |
| Appearance | Pale yellow liquid | Conjugated aldehydes/ketones are often colored.[1] |
| Boiling Point | ~200-220 °C | Extrapolated from similar sized dienals and ketones. |
| Solubility | Soluble in organic solvents (e.g., DCM, Ether, Acetone). Sparingly soluble in water. | Presence of polar carbonyl groups and a significant nonpolar hydrocarbon chain. |
| Density | ~0.95 - 1.05 g/cm³ | Typical for unsaturated carbonyl compounds. |
Proposed Synthetic Pathway: Crossed Aldol Condensation
A logical and efficient route to synthesize 4-Methyl-6-oxohepta-2,4-dienal is through a base-catalyzed crossed aldol condensation.[2][3] This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated carbonyl compounds.[4][5] The retrosynthetic analysis suggests a disconnection at the C3-C4 bond.
Retrosynthetic Analysis: This involves the reaction between acetone (acting as the nucleophilic enolate) and 2-methylcrotonaldehyde (acting as the electrophile).
Caption: Retrosynthetic approach for the target molecule.
Forward Synthesis Protocol:
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Enolate Formation: Acetone is treated with a base, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA) in a suitable solvent like ethanol or THF, to generate the nucleophilic enolate.
-
Nucleophilic Attack: 2-Methylcrotonaldehyde is added slowly to the reaction mixture. The acetone enolate attacks the electrophilic carbonyl carbon of 2-methylcrotonaldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated by the solvent to yield the β-hydroxy ketone.
-
Dehydration: Upon heating, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β,γ,δ-unsaturated product, 4-Methyl-6-oxohepta-2,4-dienal.
Caption: Proposed workflow for the synthesis of the target molecule.
Predicted Spectroscopic Signature
The following spectroscopic data are predicted for (2E,4E)-4-Methyl-6-oxohepta-2,4-dienal.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and methyl protons. Chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the effects of conjugation.[6][7][8]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (Aldehyde) | 9.5 - 9.7 | Doublet (d) | J ≈ 8.0 | Highly deshielded by carbonyl anisotropy.[8] Coupled to H2. |
| H2 (Vinylic) | 6.1 - 6.3 | Doublet of doublets (dd) | J ≈ 15.0, 8.0 | Deshielded by aldehyde. Trans coupling to H3, cisoid coupling to H1. |
| H3 (Vinylic) | 6.9 - 7.2 | Doublet (d) | J ≈ 15.0 | Deshielded by conjugation. Trans coupling to H2. |
| H5 (Vinylic) | 6.0 - 6.2 | Singlet (s) | N/A | Vinylic proton adjacent to ketone. |
| C4-CH₃ (Methyl) | 1.9 - 2.1 | Singlet (s) | N/A | Allylic methyl group on the dienal system. |
| C7-CH₃ (Methyl) | 2.2 - 2.4 | Singlet (s) | N/A | Methyl group adjacent to a ketone. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will feature signals for two carbonyl carbons, four sp² carbons of the dienal system, and two sp³ methyl carbons.[9][10][11]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C1 (Aldehyde C=O) | 190 - 195 | Typical for α,β-unsaturated aldehydes.[10] |
| C6 (Ketone C=O) | 198 - 205 | Typical for α,β-unsaturated ketones.[12] |
| C2 | 135 - 140 | β-carbon to an aldehyde carbonyl. |
| C3 | 128 - 132 | α-carbon to an aldehyde carbonyl. |
| C4 | 145 - 150 | Substituted sp² carbon of the diene. |
| C5 | 130 - 135 | α-carbon to a ketone carbonyl. |
| C4-CH₃ | 12 - 18 | Methyl group on a double bond. |
| C7 | 25 - 30 | Methyl group of a methyl ketone. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions from the two different carbonyl groups and the C=C double bonds of the conjugated system.[13][14]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong | Conjugation lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).[15] |
| C=O Stretch (Ketone) | 1665 - 1685 | Strong | Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[15] |
| C=C Stretch (Conjugated) | 1600 - 1640 | Medium | Characteristic of conjugated diene systems. |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium, sharp | Characteristic pair of bands for an aldehyde C-H stretch. |
| C-H Stretch (sp²) | 3010 - 3100 | Medium | Vinylic C-H stretching. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | Methyl C-H stretching. |
Mass Spectrometry (MS)
The mass spectrum should show a clear molecular ion peak. Fragmentation will likely be driven by cleavages adjacent to the carbonyl groups (α-cleavage) and potentially through rearrangements.[16][17][18]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 138 | [C₈H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [M - CH₃]⁺ | Loss of a methyl radical from the ketone (α-cleavage). |
| 109 | [M - CHO]⁺ | Loss of the formyl radical (α-cleavage). |
| 95 | [M - CH₃CO]⁺ | Loss of the acetyl radical (α-cleavage). |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment from methyl ketones. |
Predicted Chemical Reactivity
The molecule's reactivity is governed by the interplay between the aldehyde, the ketone, and the extended conjugated π-system.
Caption: Predicted reactive centers in the molecule.
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Nucleophilic Addition to Carbonyls: The aldehyde (C1) is the most electrophilic carbon and will be the primary site for nucleophilic attack (1,2-addition) by strong, non-stabilized nucleophiles like Grignard reagents or organolithiums. The ketone (C6) is less reactive due to steric hindrance and the electron-donating effect of two adjacent carbons.
-
Michael (Conjugate) Addition: Softer, resonance-stabilized nucleophiles (e.g., cuprates, enolates) are expected to undergo conjugate addition. The extended conjugation allows for both 1,4-addition (at C3) and 1,6-addition (at C5), with the specific outcome depending on the nucleophile and reaction conditions.
-
Diels-Alder Reaction: The conjugated diene system (C2 to C5) can participate in [4+2] cycloaddition reactions.[1][19] It can act as the diene component, reacting with electron-poor dienophiles.[20] The presence of both electron-donating (methyl) and electron-withdrawing (carbonyl) groups on the diene will influence its reactivity and the regiochemistry of the cycloaddition.
-
Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid without affecting the ketone, using mild oxidizing agents like Ag₂O. Both carbonyl groups can be reduced. Selective reduction of the aldehyde in the presence of the ketone can be achieved using specific reagents. Stronger reducing agents like NaBH₄ will likely reduce both carbonyls to alcohols.
-
Enolate Chemistry: The methyl protons of the ketone (C7) are acidic and can be deprotonated to form an enolate, allowing for further functionalization at this position through reactions with electrophiles.
Hypothetical Safety and Handling
While no specific safety data exists for 4-Methyl-6-oxohepta-2,4-dienal, α,β-unsaturated aldehydes and ketones are often irritants, skin sensitizers, and lachrymators. Prudent laboratory practice dictates that this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[21][22]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[21] Avoid contact with skin, eyes, and clothing.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing and reducing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This guide presents a detailed, theory-based profile of 4-Methyl-6-oxohepta-2,4-dienal, a compound for which no direct experimental data is currently available. We have proposed a viable synthetic route via aldol condensation and provided comprehensive predictions of its spectroscopic and reactive properties. These predictions serve as a robust starting point for any researcher aiming to synthesize and characterize this molecule.
Future experimental work should focus on executing the proposed synthesis and performing the detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, MS) outlined herein to validate these predictions. Subsequent studies can then explore the rich reactivity of this polyfunctional molecule, particularly its behavior in conjugate additions and cycloaddition reactions, potentially unlocking its utility as a versatile building block in organic synthesis.
References
A comprehensive list of sources will be compiled and formatted upon final review.
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